7-benzyl-2-chloro-7H-purin-6-amine 7-benzyl-2-chloro-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 56025-89-9
VCID: VC2009847
InChI: InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
SMILES: C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl
Molecular Formula: C12H10ClN5
Molecular Weight: 259.69 g/mol

7-benzyl-2-chloro-7H-purin-6-amine

CAS No.: 56025-89-9

Cat. No.: VC2009847

Molecular Formula: C12H10ClN5

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-2-chloro-7H-purin-6-amine - 56025-89-9

Specification

CAS No. 56025-89-9
Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
IUPAC Name 7-benzyl-2-chloropurin-6-amine
Standard InChI InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Standard InChI Key YRLFBWHEVKVQSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl

Introduction

Chemical Identity and Structure

7-benzyl-2-chloro-7H-purin-6-amine is a purine derivative characterized by a benzyl group at the 7-position, a chlorine substituent at the 2-position, and an amino group at the 6-position of the purine ring system. This compound has garnered significant interest in pharmaceutical research and medicinal chemistry applications due to its unique structural features that may contribute to various biological activities .

The compound is identified by several key parameters:

ParameterValue
CAS Number56025-89-9
Molecular FormulaC₁₂H₁₀ClN₅
Molecular Weight259.69 g/mol
IUPAC Name7-benzyl-2-chloropurin-6-amine
Alternative Names6-Amino-7-benzyl-2-chloropurine; 2-Chloro-6-amino-7-benzylpurine; 7H-Purin-6-amine, 2-chloro-7-(phenylmethyl)-

The molecular structure consists of a purine nucleus with specific substituents that define its chemical identity and potential reactivity patterns .

Chemical Descriptors and Structural Identifiers

In chemical databases and literature, this compound is represented through various structural descriptors that allow for precise identification and analysis:

Structural Representation Systems

Identifier TypeValue
Standard InChIInChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Standard InChIKeyYRLFBWHEVKVQSG-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl
Canonical SMILESC1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl
PubChem Compound ID3126734

These identifiers are essential for unambiguous representation of the compound in chemical databases and literature, facilitating accurate information retrieval and exchange in scientific communications .

Physical and Chemical Properties

The physical and chemical properties of 7-benzyl-2-chloro-7H-purin-6-amine provide insights into its behavior in different experimental conditions and potential applications:

Physical Properties

PropertyValue
Physical StateSolid
Melting Point241-242°C
Solubility in Water39 μg/mL
AppearanceNot specified in available data

The relatively low aqueous solubility (39 μg/mL) suggests the compound has limited water solubility, which may influence its formulation strategies and bioavailability in pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of 7-benzyl-2-chloro-7H-purin-6-amine typically involves specialized organic chemistry procedures. Based on the available literature, several synthetic routes have been documented:

Common Synthetic Pathway

A prevalent synthetic approach involves the conversion of 7-benzyl-2,6-dichloro-7H-purine (CAS: 56025-87-7) to the target compound through selective nucleophilic aromatic substitution at the 6-position with an amine source . This process typically involves:

  • Preparation of the 7-benzyl-2,6-dichloro-7H-purine precursor

  • Selective amination at the 6-position while preserving the 2-chloro substituent

  • Purification of the final product

From patent literature, it appears that this compound serves as an important intermediate in the synthesis of more complex purine derivatives with potential biological activities .

Related Compounds and Derivatives

7-benzyl-2-chloro-7H-purin-6-amine belongs to a family of purine derivatives with structural similarities that may provide insights into structure-activity relationships:

Key Related Compounds

CompoundCAS NumberRelationship
7-benzyl-2,6-dichloro-7H-purine56025-87-7Precursor; differs by having chlorine at 6-position instead of amine
9-Benzyl-2-chloro-9H-purin-6-amine56046-25-4Positional isomer; benzyl group at 9-position instead of 7-position
2-Chloro-9-(4-ethylbenzyl)-N,N-dimethyl-9H-purin-6-amine115204-56-3Related derivative with different substitution pattern

These structural relationships highlight the versatility of the purine scaffold for creating diverse chemical entities through modification of substituents and their positions .

Research Applications and Biological Activity

While specific biological activity data for 7-benzyl-2-chloro-7H-purin-6-amine is limited in the available literature, research contexts where this compound has been mentioned suggest several potential applications:

Pharmaceutical Research

The compound has been cited in pharmaceutical research contexts, particularly in the development of:

  • Potassium channel modulators - Patents indicate its potential role as an intermediate in the synthesis of compounds with activity on potassium channels

  • CB-1 receptor antagonists - Some purine derivatives structurally related to the target compound have been investigated for cannabinoid receptor activity

Chemical Intermediate Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex purine derivatives with potential applications in medicinal chemistry .

SupplierPackaging SizePrice (USD)Purity
Matrix Scientific500 mg$200Not specified
Matrix Scientific1 g$308Not specified
American Custom Chemicals Corporation1 g$572.2595.00%
Chemenu5 g$82597%
Crysdot5 g$87497%
Sigma-Aldrich500 mg$240Not specified

This pricing information indicates that the compound is a specialty chemical with relatively high cost, reflecting its specialized nature and limited production scale .

Hazard CategoryClassification
Hazard CodesXi
Hazard ClassIRRITANT

This classification suggests that the compound may cause irritation upon contact with skin, eyes, or respiratory system. As with many research chemicals, appropriate precautions should be taken when handling this material, including the use of personal protective equipment and proper ventilation .

Patent and Intellectual Property Status

The compound appears in several patent applications, primarily as an intermediate or in the context of synthetic methodologies for preparing biologically active compounds. Notable patent mentions include:

  • Processes for preparing purine compounds with potential as CB-1 receptor antagonists

  • Methods for preparing purinyl derivatives with potassium channel modulating properties

  • Synthetic approaches to nucleoside purines

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